Evidence Dimension 1: Labeling Position — Terminal Methyl (12-¹³C) vs. Carboxyl (1-¹³C) Determines Metabolic Tracing Utility
(1213C)Dodecanoic acid places the ¹³C label exclusively at the terminal methyl carbon (C-12, the ω-position), as confirmed by its linear formula ¹³CH₃(CH₂)₁₀CO₂H and SMILES [¹³CH₃]CCCCCCCCCCC(=O)O . In contrast, the more widely available lauric acid-1-¹³C (CAS 93639-08-8) carries the label at the carboxyl carbon (C-1), with linear formula CH₃(CH₂)₁₀¹³CO₂H and SMILES CCCCCCCCCCC[¹³C](O)=O . The positional difference is functionally decisive: the 12-¹³C label is retained through ω-hydroxylation (the first step of ω-oxidation catalyzed by CYP4A enzymes), whereas a 1-¹³C label is structurally incapable of reporting on terminal methyl transformations [1][2]. In metabolic flux analysis using ¹³C positional isotopomers, the ability to discriminate between carboxyl-derived and methyl-derived carbon atoms in downstream metabolites depends entirely on labeling site selection [2].
| Evidence Dimension | ¹³C labeling position and associated SMILES notation |
|---|---|
| Target Compound Data | Position 12 (terminal methyl); SMILES: [¹³CH₃]CCCCCCCCCCC(=O)O; Linear formula: ¹³CH₃(CH₂)₁₀CO₂H; InChI Key: POULHZVOKOAJMA-OUBTZVSYSA-N |
| Comparator Or Baseline | Lauric acid-1-¹³C (CAS 93639-08-8): Position 1 (carboxyl); SMILES: CCCCCCCCCCC[¹³C](O)=O; Linear formula: CH₃(CH₂)₁₀¹³CO₂H; InChI Key: POULHZVOKOAJMA-HNHCFKFXSA-N |
| Quantified Difference | Label located at C-12 (ω-terminus) vs. C-1 (carboxyl terminus); distinct InChI Key and SMILES |
| Conditions | Structural identity confirmed by Sigma-Aldrich product comparison table (Products 486639 vs. 292168) and PubChem CID 16213334 |
Why This Matters
Procurement of the 12-¹³C isotopologue is mandatory for studies requiring tracing of the terminal methyl group through ω-oxidation pathways, where the 1-¹³C label provides no usable signal.
- [1] Hardwick, J. P. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology, 2008, 75(12), 2263–2275. DOI: 10.1016/j.bcp.2008.03.004. View Source
- [2] Zamboni, N.; Fendt, S. M.; Rühl, M.; Sauer, U. ¹³C-based metabolic flux analysis. Nature Protocols, 2009, 4, 878–892. DOI: 10.1038/nprot.2009.58. View Source
